MDL 105519 is categorized as a glutamate receptor antagonist, particularly affecting NMDA receptors. Its classification as a non-competitive antagonist highlights its mechanism of action, which does not directly compete with NMDA for binding but rather alters receptor functionality through glycine site inhibition.
The synthesis of MDL 105519 involves multi-step organic reactions that yield the final product with high purity. The detailed synthetic route typically includes:
The synthesis parameters, including temperature, reaction time, and solvent choice, are critical for optimizing yield and purity.
MDL 105519 has a complex molecular structure characterized by:
The three-dimensional conformation of MDL 105519 allows it to effectively interact with the NMDA receptor's glycine site, which is crucial for its antagonistic activity.
MDL 105519 participates in several chemical reactions relevant to its pharmacological profile:
MDL 105519 functions primarily as an antagonist at the glycine site of the NMDA receptor:
This mechanism differentiates MDL 105519 from other NMDA antagonists like MK-801, particularly regarding psychotomimetic side effects.
MDL 105519 exhibits several notable physical and chemical properties:
These properties are essential for its application in laboratory settings and pharmacological studies.
MDL 105519 has diverse applications in scientific research:
The development of NMDA receptor antagonists represents a critical chapter in neuropharmacology, driven by efforts to modulate excitotoxicity in neurological disorders. Early channel blockers like phencyclidine (PCP) and dizocilpine (MK-801) exhibited high psychotomimetic potential, limiting their therapeutic utility [1] [3]. This spurred interest in allosteric modulation, particularly via the glycine co-agonist site. Discovered in the 1990s, MDL 105519 ((E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid) emerged from systematic optimization of indole-2-carboxylic acid derivatives. Its design hybridized structural motifs from precursor compounds MDL 100,748 (a quinoline-based antagonist) and MDL 100,458 (an earlier indole antagonist), achieving multiplicative gains in receptor affinity [3]. Unlike non-selective channel blockers, MDL 105519 exemplified a new class of site-specific antagonists that could inhibit NMDA receptor activation without inducing the behavioral toxicity associated with pore blockers [1].
Table 1: Evolution of Glycine Site NMDA Receptor Antagonists
Compound Class | Representative Compound | Ki (nM) | Selectivity Limitations |
---|---|---|---|
Kynurenic Acid Derivatives | 5,7-Dichlorokynurenic Acid | 15–50 | AMPA receptor interactions |
Quinoxalinediones | ACEA-1021 | 20–100 | Short in vivo half-life |
Indole-2-carboxylates | MDL 105,519 | 10.9 | High glycine reversibility |
NMDA receptors require simultaneous binding of glutamate and glycine (or D-serine) for ion channel activation. MDL 105519 competitively antagonizes the strychnine-insensitive glycine binding site (GlyRS) on GluN1 subunits, with sub-nanomolar affinity (Kd = 1.8 nM in recombinant systems) [5]. This high-affinity binding disrupts the receptor’s obligatory co-agonist requirement, thereby non-competitively inhibiting NMDA-dependent responses such as calcium influx, [³H]TCP binding, and cGMP accumulation in neuronal preparations [1] [6]. Crucially, antagonism is reversible with D-serine or glycine, confirming target specificity [1].
The compound’s efficacy varies with receptor subunit composition. Homomeric GluN1 receptors bind MDL 105519 with affinity comparable to native receptors, but agonist displacement (e.g., glycine) is weaker, suggesting NR2 subunits influence glycine site conformation [5]. Notably, receptors containing GluN2B subunits exhibit higher MDL 105519 affinity than GluN2A-containing complexes due to steric and allosteric differences [4] [8]. This subunit selectivity underpins its utility in probing receptor heterogeneity.
Table 2: Subunit-Dependent Binding Parameters of MDL 105,519
Receptor Subtype | Kd or Ki (nM) | Key Functional Property |
---|---|---|
Rat brain homogenate | 10.9 ± 1.4 | Native receptor diversity |
Recombinant GluN1/NR2A | 21–63* | Moderate glycine displacement |
Recombinant GluN1/NR2B | <20* | High-affinity stabilization |
Homomeric GluN1a | 1.8 | Agonist-insensitive binding |
*Kb values from Schild analysis [8].
MDL 105519 has become indispensable in fundamental and applied neuroscience research due to three key properties:
In Alzheimer’s disease research, [³H]MDL 105,519 binding revealed elevated GlyRS affinity in the orbitofrontal cortex of patients with high anxiety scores, correlating with reduced NR2A subunit expression. This highlights its role in linking receptor biochemistry to neuropsychiatric symptoms [4]. Electrophysiology studies further utilize MDL 105519 to isolate glycine-dependent NMDA components in synaptic plasticity paradigms, providing mechanistic insights into learning and memory circuits [10].
Table 3: Research Applications of MDL 105,519
Application Domain | Key Finding | Experimental Model |
---|---|---|
Receptor Autoradiography | ↑ GlyRS affinity in AD with anxiety pathology | Human postmortem cortex |
Anticonvulsant Screening | ED50 = 16 mg/kg (MES test) | Mouse electroshock model |
Radioligand Binding | Bmax = 370 fmol/mg in GluN1a-CHO | Recombinant cell lines |
CAS No.: 1721-59-1
CAS No.: 88373-30-2
CAS No.: 83797-45-9
CAS No.:
CAS No.: 13823-29-5
CAS No.: